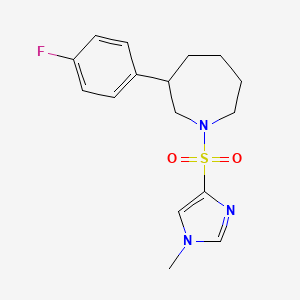

![molecular formula C15H14F3N3O2 B2970836 N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea CAS No. 339025-51-3](/img/structure/B2970836.png)

N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

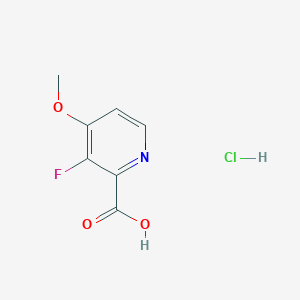

“N-methyl-N’-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea” is a chemical compound with the molecular formula C35H36F3N3O4 . It is a non-polymer type molecule . The molecular weight of this compound is 619.673 .

Molecular Structure Analysis

The molecular structure of this compound includes a variety of functional groups. It has a urea group, a pyridinyl group, and a phenyl group . The compound also contains a trifluoromethyl group, which is a common motif in pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 619.673 . It has a complex structure with 81 atoms, including one chiral atom, and 84 bonds . More specific properties like melting point, boiling point, and density were not found in the search results .Scientific Research Applications

Metallo-Supramolecular Assemblies

A study explored the use of di-(m-pyridyl)-urea ligands, similar in structure to N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea, for the self-assembly of metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. These assemblies are generated in equilibrium in DMSO and DMF and characterized using NOESY experiments, crystallography, and ESI FTICR mass spectrometry. The study highlights the potential of these compounds in the design of new materials with specific properties through controlled assembly and metal coordination (Troff et al., 2012).

Cytokinin Activity in Plant Biology

N-phenyl-N'-(4-pyridyl)urea derivatives, including compounds structurally related to the one , have been synthesized and tested for their cytokinin activity in tobacco callus bioassay. These derivatives exhibit a range of activities, suggesting their potential use in agricultural and horticultural applications to promote plant growth and development (Takahashi et al., 1978).

CNS Agents

Research into N-aryl-N'-(1-methyl-2-pyrolidinylidene)ureas, which share a similar urea functionality, showed that these compounds have anxiolytic and muscle-relaxant properties. This opens up possibilities for their use in developing new treatments for disorders of the central nervous system (Rasmussen et al., 1978).

Ionic Liquids and Anion Binding

Studies have also delved into the synthesis and characterization of urea derivatives leading to the formation of thiouronium salts and room temperature ionic liquids. These compounds exhibit unique properties such as ion-pair binding and anion tuning, relevant for applications in green chemistry and materials science (Stojanovic et al., 2010).

Microbial Degradation of Fertilizers

Methyleneureas, related to the urea derivatives , have been investigated for their breakdown by microorganisms. This research provides insights into the use of such compounds as slow-release nitrogen fertilizers and their environmental impact, demonstrating the microbial pathways for degradation (Jahns & Kaltwasser, 2000).

Mechanism of Action

Target of Action

It contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the potency and selectivity of drugs .

Biochemical Pathways

Trifluoromethyl-containing compounds are often involved in a wide range of biochemical pathways due to their ability to form strong bonds with various biological targets .

Pharmacokinetics

The trifluoromethyl group is often used to improve the metabolic stability of drugs .

properties

IUPAC Name |

1-methyl-3-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O2/c1-19-14(23)20-12-5-2-10(3-6-12)8-21-9-11(15(16,17)18)4-7-13(21)22/h2-7,9H,8H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTAVCADXGCQFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2970753.png)

![N-(cyanomethyl)-N-cyclopropyl-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2970757.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970758.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2970763.png)

![3-(1-(methylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970768.png)

![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2970773.png)